molecular formula C13H10Cl3NO3S B6419194 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 1170376-29-0

4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No. B6419194
CAS RN: 1170376-29-0
M. Wt: 366.6 g/mol
InChI Key: ZRILPWOTPZRGGR-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide (DCMHPS) is a type of organic compound belonging to the class of sulfonamides. It is a mono-chlorinated derivative of sulfanilamide, a widely-used antimicrobial agent. DCMHPS has attracted attention in recent years due to its potential applications in scientific research and drug development.

Mechanism of Action

4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide acts as an inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the biosynthesis of folic acid. By blocking the activity of DHPS, 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide prevents the synthesis of folic acid, which is essential for the growth and survival of bacteria. This mechanism of action makes 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide a potential antimicrobial agent.
Biochemical and Physiological Effects
4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide has been found to have antibacterial and antifungal activity. In addition, it has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer drug. 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide has also been found to have anti-inflammatory properties, as well as to possess antioxidant activity.

Advantages and Limitations for Lab Experiments

4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide is relatively easy to synthesize and is stable in aqueous solutions. This makes it suitable for use in lab experiments. However, the compound is not soluble in organic solvents, which limits its use in some applications. In addition, 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide is not very soluble in water, which may limit its use in some biological experiments.

Future Directions

The potential applications of 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide in scientific research and drug development are still being explored. Potential future directions include further research into the structure-activity relationships of the compound, as well as its potential use in drug delivery systems. In addition, further research into the pharmacokinetics and pharmacodynamics of 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide could help to identify new therapeutic targets and improve drug delivery systems. Finally, further research into the biochemical and physiological effects of 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide could help to identify new therapeutic applications.

Synthesis Methods

4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide can be synthesized by reacting 5-chloro-2-hydroxybenzene-1-sulfonyl chloride with 4,5-dichloroaniline in the presence of an acid catalyst. This reaction yields an intermediate which is further reacted with methylbenzene-1-sulfonyl chloride to obtain the desired product. The reaction is carried out in aqueous medium at a temperature of 80-90°C.

Scientific Research Applications

4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including drug discovery, structure-based drug design, and enzyme inhibition studies. It has also been used in cell culture experiments to study the effects of drugs on the cellular environment. In addition, 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide has been used in the development of new drugs, as well as in the study of the structure-activity relationship of existing drugs.

properties

IUPAC Name

4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO3S/c1-7-4-9(15)10(16)6-13(7)21(19,20)17-11-5-8(14)2-3-12(11)18/h2-6,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRILPWOTPZRGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide

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